9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-
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Overview
Description
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is a chemical compound with the molecular formula C15H18N2 It is a member of the quinolinimine family, characterized by a cyclopenta[b]quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively blocking G-protein coupled receptors (GPCRs) that contain a constrained eighth helix (H8). This inhibition is selective for G-protein signaling mediated via G αq, but not G α12 . It acts as a non-orthosteric antagonist of PAR1, inhibiting PAR1 and CCR-4 induced platelet aggregation without affecting PAR4 mediated aggregation . Additionally, it serves as a potent, non-competitive blocker of α2A-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine
- 4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Uniqueness
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is unique due to its specific structural features and selective inhibition of GPCRs containing a constrained eighth helix (H8). This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-propyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C15H18N2/c1-2-10-17-13-8-4-3-6-11(13)15(16)12-7-5-9-14(12)17/h3-4,6,8,16H,2,5,7,9-10H2,1H3 |
InChI Key |
QVNRITZHEBJTBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
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